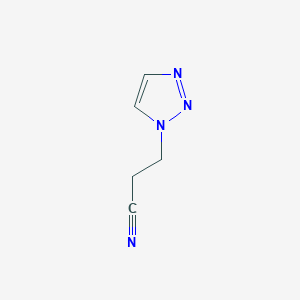

3-(1H-1,2,3-triazol-1-yl)propanenitrile

Beschreibung

¹H NMR

¹³C NMR

FT-IR

Mass Spectrometry

- Molecular ion peak : m/z 122.1 (M⁺).

- Fragmentation : Loss of HCN (m/z 95.0) and subsequent decomposition of the triazole ring.

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.8–8.2 (triazole H) |

| ¹³C NMR | δ 115–120 (C≡N) |

| FT-IR | 2240–2260 cm⁻¹ (C≡N) |

| MS | m/z 122.1 (M⁺) |

Eigenschaften

IUPAC Name |

3-(triazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-2-1-4-9-5-3-7-8-9/h3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRAVVAPGNQSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574475 | |

| Record name | 3-(1H-1,2,3-Triazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4320-92-7 | |

| Record name | 1H-1,2,3-Triazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4320-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-1,2,3-Triazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3-TRIAZOL-1-YL)PROPANENITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Principle

CuAAC is the most widely used method for synthesizing 1,2,3-triazole derivatives, including 3-(1H-1,2,3-triazol-1-yl)propanenitrile. It involves the cycloaddition of an organic azide and a terminal alkyne catalyzed by copper(I) ions, yielding regioselective 1,4-disubstituted triazoles with high efficiency and selectivity.

Typical Synthetic Route

- Starting Materials: Propargyl nitrile (HC≡C–CH2–CN) as the alkyne component and sodium azide or an organic azide as the azide source.

- Catalyst System: Copper sulfate pentahydrate (CuSO4·5H2O) combined with sodium ascorbate to generate Cu(I) in situ.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), or mixed aqueous-organic solvents like H2O/EtOH.

- Conditions: Ambient temperature or mild heating, reaction times ranging from 1 to 5 hours.

Reaction Scheme

$$

\text{HC≡C–CH}2\text{–CN} + \text{N}3\text{R} \xrightarrow[\text{Na ascorbate}]{\text{CuSO}_4} \text{this compound}

$$

Yields and Purity

- Yields typically range from 80% to 90%.

- The product is often purified by column chromatography using mixtures of ethyl acetate and hexane.

- Characterization confirms the formation of the triazole ring and retention of the nitrile group.

Multi-Step Synthesis via Functionalized Precursors

Synthesis from 3-(4-Hydroxyphenyl)propanenitrile Derivatives

A related synthetic approach involves:

- Friedel-Crafts alkylation of phenol with acrylonitrile catalyzed by aluminum trichloride to yield 3-(4-hydroxyphenyl)propanenitrile.

- Subsequent propargylation of the hydroxy group with propargyl bromide in the presence of potassium carbonate in DMF.

- Final CuAAC reaction with substituted aryl azides to form triazole derivatives.

Though this method targets substituted analogs, it demonstrates the utility of CuAAC in constructing the triazole ring on nitrile-containing substrates with high yields (80–85%) and purity (>98%).

Alternative Preparation via tert-Butyl Nitrile Intermediates

A patented method describes a three-step synthesis involving:

- Formation of tert-butyl azide from tert-butyl bromide and sodium azide in polar solvents (e.g., DMF, dioxane).

- Cycloaddition with acetylene gas under catalysis to form 1-tert-butyl-1,2,3-triazole.

- Acid-catalyzed deprotection of the tert-butyl group using strong acids (methanesulfonic acid or trifluoromethanesulfonic acid) and catalysts like tert-butyl dimethylsilyl triflate to yield 1H-1,2,3-triazole derivatives.

This method emphasizes green chemistry principles by avoiding high-pressure hydrogenation and harsh conditions, achieving yields around 80–86%.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/System | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| CuAAC (Click Chemistry) | Propargyl nitrile + organic azide | CuSO4·5H2O + sodium ascorbate | DMF, H2O/EtOH | Ambient to mild heating (1-5 h) | 80–90 | Regioselective, mild, high purity |

| Multi-step via Hydroxyphenyl | Phenol + acrylonitrile + propargyl bromide + aryl azides | AlCl3 (Friedel-Crafts), K2CO3, CuSO4/ascorbate | DMF, hexane mixtures | Friedel-Crafts, alkylation, CuAAC | 80–85 | For substituted derivatives, column chromatography purification |

| tert-Butyl Nitrile Route | tert-Butyl bromide + sodium azide + acetylene | Acid catalysts (methanesulfonic acid), tert-butyl dimethylsilyl triflate | DMF, toluene | Room temp to 60°C, 6–10 h | 80–86 | Green chemistry, avoids harsh conditions |

Research Findings and Characterization

- Spectroscopic Data: IR spectra show characteristic nitrile stretching (~2200–2300 cm⁻¹) and triazole ring vibrations. ^1H NMR signals include singlets for triazole protons around 8.2–9.5 ppm.

- Purity: Achieved purities exceed 98% after chromatographic purification.

- Yields: Consistently high yields (80–90%) across methods.

- Reaction Efficiency: CuAAC offers rapid, regioselective synthesis under mild conditions, making it the preferred method.

- Environmental Impact: The tert-butyl nitrile route reduces hazardous reagents and conditions, aligning with green chemistry goals.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1H-1,2,3-triazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the nitrile group, potentially converting it to an amine.

Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-(1H-1,2,3-triazol-1-yl)propanenitrile has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with various amino acids in proteins, influencing their activity . This interaction can modulate the function of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

Pyrazole derivatives, such as 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS: 5589-97-9) and 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1909-18-8), replace the triazole ring with a pyrazole core. Pyrazoles contain two adjacent nitrogen atoms, reducing polarity compared to triazoles. For example, 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile () exhibits a melting point of 180–183°C and distinct IR peaks for carbonyl (1689 cm⁻¹) and nitrile (2223 cm⁻¹) groups, absent in the triazole analogue .

Tetrazole Derivatives

3-(5-(Hydroxymethyl)-1H-tetrazol-1-yl)propanenitrile () incorporates a tetrazole ring, which has four nitrogen atoms. Tetrazoles are more acidic (pKa ~4.9) than triazoles (pKa ~9.3–10.6), making them effective carboxylate bioisosteres in medicinal chemistry. The hydroxymethyl group adds hydrophilicity, altering solubility profiles compared to the triazole analogue .

Triazole Regioisomers

3-(1H-1,2,4-Triazol-1-yl)propanenitrile (CAS: 76686-83-4) is a regioisomer of the target compound. This isomer is less commonly utilized in CuAAC synthesis but remains relevant in materials science .

Substituent Variations and Their Impact

- Aromatic Substituents : The phenyl group in ’s compound enhances π-π stacking interactions, critical for binding to aromatic residues in enzymes or receptors .

Data Tables

Research Findings

- Synthetic Efficiency : CuAAC () enables rapid synthesis of 1,2,3-triazole derivatives with >95% yield, outperforming traditional pyrazole condensation methods (50% yield in ) .

- Safety : The target compound’s Safety Data Sheet () emphasizes precautionary handling, though specific toxicity data are unreported. Pyrazole analogues () require inhalation precautions, suggesting varied hazard profiles .

Biologische Aktivität

3-(1H-1,2,3-triazol-1-yl)propanenitrile is a chemical compound characterized by its triazole ring and nitrile functional group. With the molecular formula C5H6N4 and a molecular weight of approximately 122.13 g/mol, this compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and potential applications in medicine.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The triazole ring within the compound is known to engage in hydrogen bonding and hydrophobic interactions with amino acids in proteins, influencing their activity. Specifically, the compound has been shown to interact with enzymes such as cytochrome P450, which play a crucial role in drug metabolism and biosynthesis pathways .

Target Enzymes

- Aromatase : The compound acts as an inhibitor of aromatase, an enzyme involved in estrogen synthesis, thereby demonstrating potential applications in hormone-related cancers.

- Cytochrome P450 : Interaction with this enzyme can alter metabolic pathways, affecting the pharmacokinetics of other drugs.

This compound exhibits significant biochemical properties that enhance its potential therapeutic applications:

- Cytotoxicity : Studies have reported cytotoxic effects against various human cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens, making it a candidate for further development as an antibacterial or antifungal agent .

Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cells through various pathways. A study highlighted its effectiveness against breast cancer cell lines by inhibiting cell proliferation and promoting programmed cell death .

Antimicrobial Properties

Another study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on bacterial growth, suggesting its potential use in developing new antibiotics.

Comparison with Similar Compounds

The structural uniqueness of this compound distinguishes it from other triazole derivatives:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 3-(1H-1,2,4-triazol-1-yl)propanenitrile | Different triazole ring arrangement | Exhibits distinct reactivity patterns |

| 5-(4-methylphenyl)-4H-[1,2,3]triazole | Contains a phenyl group at a different position | Potentially different biological activities |

| 4-(triazolyl)benzaldehyde | A benzaldehyde functional group | Different applications in organic synthesis |

Q & A

Q. What is the optimal method for synthesizing 3-(1H-1,2,3-triazol-1-yl)propanenitrile in a laboratory setting?

The compound is typically synthesized via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a regioselective "click chemistry" reaction. Key steps include:

Q. Critical parameters :

- Stoichiometric control of azide/alkyne (1:1 molar ratio).

- Exclusion of oxygen to prevent Cu(I) oxidation.

- Reaction monitoring by TLC or HPLC to confirm triazole formation.

Q. How can researchers confirm the molecular structure of this compound experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation:

- Crystallize the compound (e.g., via slow evaporation in acetonitrile).

- Use programs like SHELXL for refinement, leveraging recent updates for improved accuracy in bond-length and angle calculations .

- Validate against spectral data (e.g., ¹H/¹³C NMR for nitrile [δ ~110-120 ppm] and triazole proton signals [δ ~7.5-8.5 ppm]) .

Example crystallographic parameters (from analogous structures ):

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁/c |

| R factor | ≤0.032 |

| Data-to-parameter ratio | ≥13.9 |

Advanced Research Questions

Q. How does the reactivity of this compound vary under oxidative or reductive conditions?

The nitrile and triazole groups enable diverse transformations:

- Oxidation : Forms amide derivatives (e.g., via H₂O₂ in acidic media) or stabilizes radical intermediates for polymerization .

- Reduction : The nitrile group can be reduced to an amine (e.g., using LiAlH₄), enabling peptide coupling or coordination chemistry .

- Nucleophilic substitution : The triazole’s N-atoms participate in metal coordination or hydrogen bonding, influencing catalytic activity .

Q. Key considerations :

- Monitor reaction progress via FT-IR (loss of nitrile peak at ~2240 cm⁻¹).

- Optimize solvent polarity (e.g., DMF for polar intermediates).

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural heterogeneity (e.g., regioisomers) or assay variability . Mitigation approaches include:

- Comparative SAR studies : Synthesize and test regioisomers (e.g., 1,4- vs. 1,5-triazole derivatives) to isolate pharmacophores .

- Standardized bioassays : Use consistent protocols (e.g., MIC assays for antimicrobial activity, MTT for cytotoxicity) .

- Computational validation : Apply DFT calculations to predict electron-density distributions and binding affinities .

Example : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced antimicrobial activity due to increased electrophilicity .

Q. How can computational methods predict the binding modes of this compound in enzyme inhibition studies?

Molecular docking and MD simulations are critical:

- Target selection : Focus on enzymes with known triazole interactions (e.g., cytochrome P450, kinases) .

- Ligand preparation : Optimize protonation states of the triazole (pKa ~10-12) and nitrile groups.

- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields adjusted for nitrile-triazole interactions .

Q. Key metrics :

- Binding energy ≤ -6 kcal/mol for strong inhibition.

- Hydrogen-bond interactions with catalytic residues (e.g., histidine in proteases).

Q. What advanced techniques characterize the purity and stability of this compound in long-term studies?

- HPLC-MS : Use C18 columns (ACN/water gradient) to detect degradation products (e.g., hydrolysis to carboxylic acid) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C for most triazoles).

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via ¹H NMR for triazole ring integrity .

Q. How can researchers leverage this compound as a building block for metal-organic frameworks (MOFs)?

The nitrile and triazole groups act as multidentate ligands :

Q. Characterization :

- PXRD for crystallinity.

- BET surface area analysis (typical range: 500-1000 m²/g).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.